molecular formula C11H12N2O2 B8733838 2-(propan-2-yl)imidazo[1,2-a]pyridine-7-carboxylic acid

2-(propan-2-yl)imidazo[1,2-a]pyridine-7-carboxylic acid

Cat. No.: B8733838
M. Wt: 204.22 g/mol
InChI Key: UJKHMSOWPUKWJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(propan-2-yl)imidazo[1,2-a]pyridine-7-carboxylic acid is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural properties . The presence of both imidazole and pyridine rings in its structure makes it a versatile scaffold for various chemical reactions and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of imidazo[1,2-a]pyridines, including isopropylimidazo[1,2-a]pyridine-7-carboxylic acid, can be achieved through various methods such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . These methods often involve the use of transition metal catalysts, metal-free oxidation, and photocatalysis strategies .

Industrial Production Methods: Industrial production of isopropylimidazo[1,2-a]pyridine-7-carboxylic acid typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions: 2-(propan-2-yl)imidazo[1,2-a]pyridine-7-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, radical reactions can lead to the formation of various functionalized derivatives of imidazo[1,2-a]pyridines .

Mechanism of Action

The mechanism of action of isopropylimidazo[1,2-a]pyridine-7-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: 2-(propan-2-yl)imidazo[1,2-a]pyridine-7-carboxylic acid is unique due to its specific structural features, which allow for diverse chemical modifications and biological activities.

Properties

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

IUPAC Name

2-propan-2-ylimidazo[1,2-a]pyridine-7-carboxylic acid

InChI

InChI=1S/C11H12N2O2/c1-7(2)9-6-13-4-3-8(11(14)15)5-10(13)12-9/h3-7H,1-2H3,(H,14,15)

InChI Key

UJKHMSOWPUKWJS-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CN2C=CC(=CC2=N1)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-Isopropylimidazo[1,2-a]pyridine-7-carbonitrile (15.9 g, 85.8 mmol) obtained in step 1 was dissolved in a 50% ethanol aqueous solution (80 mL). Under water-cooled condition, lithium hydroxide.1 hydrate (7.20 g, 172 mmol) was added, and the mixture was stirred under heat and reflux for 3 hours. Under ice-cooled condition, 3 mol/L hydrochloric acid (62 mL) was added to the reaction mixture. The precipitated crystals were collected by filteration, washed with water, and dried to give 2 isopropylimidazo[1,2-a]pyridine-7-carboxylic acid (14.6 g, yield 83%).
Name
2-Isopropylimidazo[1,2-a]pyridine-7-carbonitrile
Quantity
15.9 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
hydrate
Quantity
7.2 g
Type
reactant
Reaction Step Three
Quantity
62 mL
Type
reactant
Reaction Step Four

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